Fluorescent brightener 117

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

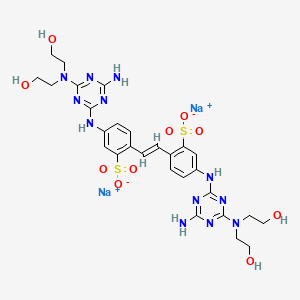

Fluorescent brightener 117, also known as an optical brightening agent, is a colorless to weakly colored organic compound. It absorbs ultraviolet light and re-emits it as visible blue light, making materials appear brighter and whiter. This compound is widely used in various industries, including textiles, detergents, and paper, to enhance the appearance of products by masking yellowing and improving brightness .

Preparation Methods

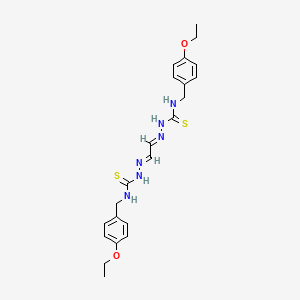

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 117 typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with cyanuric chloride. This reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on cyanuric chloride are replaced by amino groups from the stilbene derivative. The reaction conditions often include controlled temperatures and pH levels to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The use of solvents like diethylene glycol can enhance the yield and reduce reaction times. The final product is then dried and processed into a usable form for various applications .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 117 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of inactive cis-stilbene derivatives.

Reduction: Involves the reduction of nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions are common, especially during its synthesis

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is often used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Cyanuric chloride and various amines are used under controlled pH and temperature conditions

Major Products Formed:

Oxidation: Inactive cis-stilbene derivatives.

Reduction: Amino-stilbene derivatives.

Substitution: Triazine-stilbene derivatives

Scientific Research Applications

Fluorescent brightener 117 has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in the study of cell wall architecture and fungal cell quantification.

Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.

Industry: Widely used in the textile, detergent, and paper industries to enhance product appearance .

Mechanism of Action

The mechanism of action of fluorescent brightener 117 involves the absorption of ultraviolet light (300-400 nm) and re-emission of visible blue light (400-500 nm). This fluorescence effect compensates for the yellowing of materials, making them appear whiter and brighter. The compound’s extended conjugation and aromaticity allow for efficient electron movement, which is crucial for its fluorescent properties .

Comparison with Similar Compounds

Fluorescent brightener 117 can be compared with other similar compounds such as:

Fluorescent brightener 378: Known for its use in white luminescence applications.

Fluorescent brightener 4BK: Commonly used in textiles for its strong blue fluorescent light.

Fluorescent brightener OB-1: Used in plastics for its high thermal stability

Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in enhancing the appearance of various materials. Its versatility in different applications, from textiles to medical diagnostics, highlights its unique properties .

Properties

CAS No. |

20182-55-2 |

|---|---|

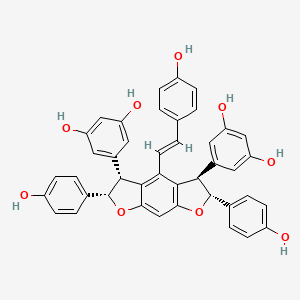

Molecular Formula |

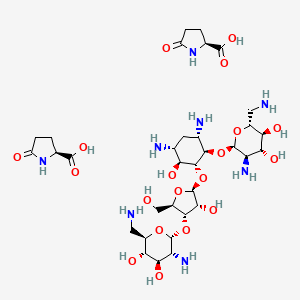

C28H34N12Na2O10S2 |

Molecular Weight |

808.8 g/mol |

IUPAC Name |

disodium;5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H36N12O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |

InChI Key |

PDHPQRWCNQYKMJ-SEPHDYHBSA-L |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)